molecular formula C10H16N2S B13621868 1-(Thiophen-3-ylmethyl)-1,4-diazepane

1-(Thiophen-3-ylmethyl)-1,4-diazepane

Cat. No.: B13621868
M. Wt: 196.31 g/mol
InChI Key: ASRHMRQOZWMJGW-UHFFFAOYSA-N
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Description

1-(Thiophen-3-ylmethyl)-1,4-diazepane is a useful research compound. Its molecular formula is C10H16N2S and its molecular weight is 196.31 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

1-(thiophen-3-ylmethyl)-1,4-diazepane

InChI

InChI=1S/C10H16N2S/c1-3-11-4-6-12(5-1)8-10-2-7-13-9-10/h2,7,9,11H,1,3-6,8H2

InChI Key

ASRHMRQOZWMJGW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)CC2=CSC=C2

Origin of Product

United States

Contextualization of Diazepane Derivatives in Medicinal Chemistry Research

Diazepane derivatives, seven-membered heterocyclic rings containing two nitrogen atoms, represent a privileged scaffold in medicinal chemistry. This structural motif is a core component of many biologically active compounds, demonstrating a broad range of therapeutic applications. The flexibility of the diazepine (B8756704) ring allows for diverse conformational possibilities, enabling these molecules to interact with a variety of biological targets with high affinity and specificity. Historically, the benzodiazepine (B76468) class of drugs, which features a fused diazepine and benzene ring system, has seen widespread clinical use for their anxiolytic, sedative, and anticonvulsant properties. The continued exploration of diazepane derivatives is driven by the potential to discover new therapeutic agents with improved efficacy and side-effect profiles for a host of disorders.

Significance of G Protein Coupled Receptor 88 Gpr88 As a Pharmacological Research Target

G-Protein Coupled Receptor 88 (GPR88), also known as orphan receptor GPR88, is predominantly expressed in the striatum of the brain, a region critically involved in motor control, reward, and cognition. researchgate.net Due to its specific localization and involvement in key neural circuits, GPR88 has garnered significant attention as a promising therapeutic target for central nervous system (CNS) disorders, including schizophrenia, Parkinson's disease, and substance use disorders. As an orphan receptor, its endogenous ligand has not yet been identified, which has spurred research efforts to develop synthetic ligands to probe its function and therapeutic potential. The modulation of GPR88 activity is believed to offer a novel approach to treating a range of neuropsychiatric conditions.

Historical Development and Research Rationale for Investigating 1 Thiophen 3 Ylmethyl 1,4 Diazepane As a Gpr88 Ligand

The investigation into 1-(Thiophen-3-ylmethyl)-1,4-diazepane as a GPR88 ligand originated from a focused drug discovery program aimed at identifying potent agonists for this orphan receptor. A 2015 publication in Bioorganic & Medicinal Chemistry Letters detailed the discovery of a novel class of GPR88 agonists, which included the compound . The rationale for its design was rooted in structure-activity relationship (SAR) studies that sought to optimize the potency and physicochemical properties of a lead compound series.

The core structure, a 1,4-diazepane, was explored for its ability to present key pharmacophoric features in a three-dimensional space conducive to binding with GPR88. The thiophene (B33073) moiety was introduced as a bioisosteric replacement for a phenyl group, a common strategy in medicinal chemistry to modulate metabolic stability, solubility, and target engagement. The 3-ylmethyl linkage was systematically evaluated to determine the optimal substitution pattern on the thiophene ring for maximizing agonist activity at GPR88.

Overview of Academic Research Trajectories for 1 Thiophen 3 Ylmethyl 1,4 Diazepane

Strategic Synthesis of the this compound Core Structure

The synthesis of the this compound core is a critical process, enabling the exploration of its therapeutic potential. The synthetic approach is designed to be efficient and amenable to the production of analogs for further studies.

Retrosynthetic Disconnections and Identification of Key Precursors

A logical retrosynthetic analysis of this compound identifies the primary disconnection at the C-N bond between the thiophene-3-ylmethyl moiety and the 1,4-diazepane ring. This approach simplifies the target molecule into two key precursors: the electrophilic thiophene-3-ylmethyl source and the nucleophilic 1,4-diazepane.

The primary synthetic strategies stemming from this disconnection are:

Alkylation of 1,4-diazepane: This involves the reaction of the commercially available or synthetically prepared 1,4-diazepane with a suitable thiophene-3-ylmethyl halide (e.g., 3-(chloromethyl)thiophene (B1314076) or 3-(bromomethyl)thiophene).

Reductive amination: This alternative pathway involves the condensation of 1,4-diazepane with thiophene-3-carboxaldehyde to form an intermediate imine or enamine, which is subsequently reduced to the desired product.

The selection of precursors is crucial for the success of the synthesis. The stability and reactivity of the thiophene-3-ylmethyl halide and the purity of the 1,4-diazepane are paramount. For the reductive amination route, the availability and purity of thiophene-3-carboxaldehyde are key considerations.

Precursor TypeSpecific Precursor ExampleRole in Synthesis
Nucleophile1,4-DiazepaneProvides the seven-membered diazepine (B8756704) ring system.
Electrophile (Alkylation)3-(Chloromethyl)thiopheneProvides the thiophen-3-ylmethyl moiety.
Electrophile (Reductive Amination)Thiophene-3-carboxaldehydeForms an imine intermediate with the diazepine.

Detailed Reaction Pathways and Optimized Reaction Conditions for Core Formation

The formation of the this compound core is typically achieved through nucleophilic substitution. smolecule.com This involves the direct alkylation of 1,4-diazepane with a thiophene-3-ylmethyl halide.

A general procedure involves dissolving 1,4-diazepane in a suitable aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF). A base, such as potassium carbonate or sodium hydride, is often added to deprotonate one of the secondary amines of the diazepine ring, thereby increasing its nucleophilicity. smolecule.com The thiophene-3-ylmethyl halide is then added to the reaction mixture, which is typically stirred at room temperature or gently heated to facilitate the reaction.

Alternatively, reductive amination offers another viable route. This method involves the reaction of 1,4-diazepane with thiophene-3-carboxaldehyde in the presence of a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. The reaction is typically carried out in a solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).

ParameterAlkylationReductive Amination
Solvent Acetonitrile, DMFDichloromethane, 1,2-Dichloroethane
Base K2CO3, NaHNot typically required
Reducing Agent Not applicableNaBH(OAc)3, NaBH3CN
Temperature Room Temperature to 50°CRoom Temperature
Reaction Time 2-12 hours12-24 hours

Optimization of these conditions, such as the choice of base, solvent, and temperature, is crucial for maximizing the yield and purity of the final product. smolecule.com

Stereochemical Considerations in this compound Synthesis (if applicable)

In the synthesis of the parent this compound, where the diazepane ring is unsubstituted, no new chiral centers are formed. Therefore, stereochemical considerations are not applicable in this specific case.

However, if the 1,4-diazepane ring itself is substituted, for instance with a methyl group at the 2- or 3-position, then the resulting product would be chiral. In such cases, the synthesis would either start from an enantiomerically pure substituted diazepane precursor or would require a chiral separation of the resulting racemic mixture. The stereochemistry of substituted 1,4-diazepane derivatives can significantly influence their biological activity.

Exploration of Analog Synthesis and Derivatization Strategies for GPR88 Modulators

To explore the structure-activity relationship (SAR) of this compound as a GPR88 modulator, systematic modifications of both the thiophene (B33073) moiety and the diazepane ring are undertaken.

Systematic Modification of the Thiophene Moiety for Structure-Activity Relationship (SAR) Studies

The thiophene ring is a key pharmacophoric element, and its modification can provide valuable insights into the binding interactions with the GPR88 receptor. Modifications can include the introduction of various substituents at different positions of the thiophene ring.

Common modifications include:

Introduction of small alkyl groups: To probe for steric tolerance in the binding pocket.

Addition of electron-donating or electron-withdrawing groups: To investigate the influence of electronic effects on activity.

Bioisosteric replacement of the thiophene ring: Replacing the thiophene with other five- or six-membered heterocycles (e.g., furan, pyridine (B92270), thiazole) to understand the importance of the sulfur atom and the aromatic system for receptor interaction.

The synthesis of these analogs would follow similar synthetic routes as the parent compound, utilizing appropriately substituted thiophene precursors.

Modification TypeExample SubstituentRationale
Steric Bulk-CH3, -C2H5Probe steric limitations of the binding pocket.
Electronic Effects-Cl, -F, -OCH3Modulate the electron density of the thiophene ring.
Bioisosteric ReplacementFuran, PyridineEvaluate the role of the heteroatom and ring electronics.

Structural Elucidation of Diazepane Ring System Modifications and Their Impact

Potential modifications include:

N-substitution on the second nitrogen: Introducing different alkyl or aryl groups on the N-4 nitrogen to explore additional binding interactions.

Introduction of substituents on the carbon backbone: Placing alkyl or functional groups on the carbon atoms of the diazepine ring to alter its conformation and explore new interactions.

Ring contraction or expansion: Synthesizing analogs with piperazine (B1678402) (six-membered) or larger heterocyclic rings to assess the optimal ring size for GPR88 activity.

The synthesis of these modified diazepane analogs would require the use of appropriately substituted diazepane precursors or the development of multi-step synthetic sequences to introduce the desired functionality. The impact of these modifications would be assessed through in vitro and in vivo pharmacological assays to determine their effect on GPR88 modulation.

Synthetic Approaches to Bioisosteric Replacements for this compound

Bioisosteric replacement is a strategic tool in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound while retaining its primary biological activity. mdpi.com For this compound, the thiophene ring is a prime candidate for such modification. Common bioisosteres for the thiophene ring include other aromatic systems like benzene, pyridine, furan, and pyrazole, each offering a unique electronic and steric profile. researchgate.netcambridgemedchemconsulting.com

The synthesis of these bioisosteric analogs generally follows the same fundamental synthetic strategies as the parent compound, primarily involving the alkylation of a 1,4-diazepane core with an appropriate methyl halide or a reductive amination with the corresponding aldehyde.

A plausible and common route for the synthesis of this compound itself involves the reductive amination of 1,4-diazepane with thiophene-3-carbaldehyde. This method is widely applicable for the synthesis of its bioisosteric analogs. The general reaction scheme is presented below:

Scheme 1: General Synthetic Approach via Reductive Amination Reductive Amination Scheme > This image is for illustrative purposes only and does not represent the actual chemical structure.

The selection of the aldehyde or methyl halide derivative dictates the resulting bioisosteric replacement. For instance, reacting 1,4-diazepane with benzaldehyde (B42025) would yield the phenyl bioisostere, while using pyridine-3-carbaldehyde would result in the pyridinyl analog.

The following table outlines the starting materials required for the synthesis of various bioisosteric replacements of this compound, employing the reductive amination approach.

Target Bioisosteric AnalogAldehyde Starting Material
1-(Phenylmethyl)-1,4-diazepaneBenzaldehyde
1-(Pyridin-3-ylmethyl)-1,4-diazepanePyridine-3-carbaldehyde
1-(Furan-3-ylmethyl)-1,4-diazepaneFuran-3-carbaldehyde
1-(Pyrazol-4-ylmethyl)-1,4-diazepanePyrazole-4-carbaldehyde
1-(Thiazol-5-ylmethyl)-1,4-diazepaneThiazole-5-carbaldehyde

The rationale for selecting these bioisosteres often relates to altering properties such as metabolic stability, solubility, and receptor interaction. For example, replacing the thiophene ring with a pyridine ring can introduce a hydrogen bond acceptor, potentially influencing the compound's binding affinity and pharmacokinetic profile. cambridgemedchemconsulting.com

Advanced Synthetic Methodologies Applied to this compound Derivatives

The synthesis of 1,4-diazepane scaffolds and their derivatives has benefited from the advent of modern synthetic techniques that offer improvements in efficiency, yield, and purity.

Catalytic Approaches in Compound Synthesis

Various catalytic systems have been developed to facilitate the synthesis of 1,4-diazepine and related heterocyclic structures. nih.gov These methods often provide milder reaction conditions and greater functional group tolerance compared to classical approaches.

Palladium-catalyzed cross-coupling reactions, for instance, have been employed for the construction of substituted 1,4-benzodiazepine (B1214927) frameworks. mdpi.com While not directly applied to this compound in the reviewed literature, these methodologies could be adapted for the synthesis of more complex derivatives. For example, a palladium catalyst could be used to couple a functionalized 1,4-diazepane with an aryl or heteroaryl halide.

Heteropolyacids (HPAs) have also emerged as efficient and reusable catalysts for the synthesis of 1,4-diazepine derivatives. nih.gov These solid acid catalysts can promote condensation reactions under mild conditions, offering an environmentally friendly alternative to traditional acid catalysts.

The table below summarizes some catalytic approaches that could be conceptually applied to the synthesis of derivatives of this compound.

Catalytic MethodPotential ApplicationAdvantages
Palladium-catalyzed C-N couplingSynthesis of N-aryl or N-heteroaryl 1,4-diazepane derivativesHigh efficiency, broad substrate scope
Heteropolyacid (HPA) catalysisOne-pot synthesis of diazepine scaffolds from aldehydes and aminesMild conditions, catalyst reusability
Copper-catalyzed intramolecular C-N couplingSynthesis of fused 1,4-diazepine ring systemsHigh yields, mild conditions

Flow Chemistry Applications in the Synthesis of Diazepane Scaffolds

Flow chemistry, or continuous flow synthesis, has gained significant traction in pharmaceutical manufacturing due to its potential for improved safety, scalability, and product consistency. frontiersin.org The synthesis of diazepam and other benzodiazepine (B76468) derivatives has been successfully demonstrated using flow chemistry platforms. rsc.orgthieme-connect.comvapourtec.com

These systems typically involve pumping reagents through a series of reactors where mixing and reaction occur under precisely controlled conditions of temperature, pressure, and residence time. frontiersin.org This approach can lead to higher yields and purities compared to batch processing.

For the synthesis of this compound and its analogs, a flow-based reductive amination process could be envisioned. This would involve continuously mixing 1,4-diazepane, the appropriate aldehyde, and a reducing agent in a flow reactor. The benefits would include rapid reaction optimization, enhanced heat and mass transfer, and the potential for in-line purification.

The development of a continuous flow synthesis for 1,4-diazepane derivatives could significantly streamline the production of libraries of these compounds for drug discovery purposes. rsc.org

ParameterBatch SynthesisFlow Chemistry Synthesis
Reaction Scale Limited by vessel sizeScalable by extending run time
Heat Transfer Often inefficientHighly efficient
Safety Potential for thermal runawayInherently safer due to small reaction volumes
Process Control Manual or semi-automatedFully automated with precise control
Reproducibility Can be variableHigh

Empirical Structure-Activity Relationship (SAR) Studies for this compound Analogs as GPR88 Modulators

A systematic exploration of the structure-activity relationships of this compound analogs is fundamental to understanding their potential as GPR88 modulators. Such studies would form the bedrock for rational drug design and optimization.

Correlation of Structural Features with GPR88 Binding Affinity

To establish a clear correlation between the chemical structure of this compound analogs and their binding affinity for the GPR88 receptor, a series of compounds would need to be synthesized and evaluated. Key structural modifications would involve alterations to the thiophene ring, the methyl linker, and the 1,4-diazepane core. For instance, positional isomers of the thiophene attachment (e.g., thiophen-2-ylmethyl) and substitution on the thiophene ring with various electron-donating or electron-withdrawing groups would provide insight into the electronic and steric requirements for optimal receptor interaction. Similarly, modifications to the 1,4-diazepane ring, such as N-alkylation or substitution on the carbon backbone, would probe the conformational flexibility and hydrogen bonding capabilities necessary for high-affinity binding.

A hypothetical data table for such an initial screening is presented below:

Compound IDThiophene SubstitutionDiazepane ModificationGPR88 Binding Affinity (Ki, nM)
1 3-ylmethyl (Parent)UnsubstitutedTBD
2 2-ylmethylUnsubstitutedTBD
3 3-ylmethyl, 5-ChloroUnsubstitutedTBD
4 3-ylmethyl, 5-MethylUnsubstitutedTBD
5 3-ylmethylN4-MethylTBD
6 3-ylmethylN4-EthylTBD

TBD: To Be Determined through experimental assays.

Impact of Substituent Effects on GPR88 Agonism, Inverse Agonism, or Antagonism

Beyond mere binding affinity, it is crucial to determine the functional consequence of ligand binding. The nature of the substituent on the this compound scaffold could dictate whether an analog behaves as an agonist, inverse agonist, or antagonist at the GPR88 receptor. For example, the introduction of a bulky hydrophobic group on the diazepane ring might sterically hinder the conformational change required for receptor activation, leading to antagonistic behavior. Conversely, a substituent capable of forming a key hydrogen bond with a specific residue in the receptor's binding pocket could stabilize the active conformation, resulting in agonism. A systematic variation of substituents and subsequent functional assays (e.g., cAMP accumulation assays) would be necessary to delineate these effects.

Development of Pharmacophore Models from SAR Data for GPR88 Ligands

Upon generating sufficient SAR data, a pharmacophore model could be constructed. This model would represent the three-dimensional arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a ligand to interact productively with the GPR88 receptor. The model would serve as a valuable tool for virtual screening of compound libraries to identify novel GPR88 ligands and for guiding the design of future analogs with improved potency and selectivity.

Computational Approaches to this compound GPR88 Interactions

In parallel with empirical studies, computational methods can provide invaluable atomic-level insights into the binding of this compound to the GPR88 receptor.

Molecular Docking Simulations with GPR88 Receptor Models

Molecular docking simulations would be employed to predict the preferred binding pose and orientation of this compound within the GPR88 binding pocket. These simulations rely on a three-dimensional model of the GPR88 receptor, which could be generated through homology modeling based on the crystal structures of related GPCRs. The docking results would highlight potential key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, between the ligand and specific amino acid residues of the receptor. This information would be instrumental in rationalizing the observed SAR data and in prioritizing the synthesis of new analogs.

A hypothetical table summarizing potential interactions is shown below:

Ligand MoietyInteracting GPR88 ResidueInteraction Type
Thiophene SulfurTBDHydrogen Bond/Polar
Diazepane Nitrogen (N1)TBDHydrogen Bond/Ionic
Diazepane Nitrogen (N4)TBDHydrogen Bond/Ionic
Aromatic RingTBDPi-Pi Stacking

TBD: To Be Determined through computational simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for GPR88 Modulatory Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a novel compound like this compound, a hypothetical QSAR model for its potential modulatory activity on the G protein-coupled receptor 88 (GPR88) would be developed based on a dataset of structurally related GPR88 modulators.

The development of such a model would involve the calculation of various molecular descriptors for a training set of compounds with known GPR88 activity. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, including molecular weight, volume, and surface area.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about connectivity and branching.

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes.

Once calculated, these descriptors would be used to build a predictive model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). A hypothetical QSAR equation for GPR88 agonism might look like:

pEC₅₀ = β₀ + β₁(logP) + β₂(Dipole) + β₃(TPSA) + ... + βₙ(Descriptorₙ)

Where pEC₅₀ is the negative logarithm of the half-maximal effective concentration, and the β coefficients represent the contribution of each descriptor to the activity.

For this compound, the thiophene ring would contribute to the electronic and hydrophobic properties, while the flexible 1,4-diazepane ring would significantly influence the steric and conformational descriptors. The linkage and substitution pattern would also be critical. Structure-activity relationship studies of other GPR88 agonists have highlighted the importance of a central basic amine and specific hydrophobic and aromatic interactions. nih.govnih.gov

To illustrate, a hypothetical data table of descriptors for a series of thiophene-containing GPR88 modulators could be generated:

CompoundpEC₅₀logPDipole Moment (Debye)Polar Surface Area (Ų)
This compound (Hypothetical) 6.52.12.540.5
Analog 17.22.83.138.2
Analog 25.81.51.945.1
Analog 37.53.22.839.0

This table is for illustrative purposes only and does not represent experimental data.

Theoretical Investigations of this compound Conformation and Electronic Properties

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt.

The 1,4-diazepane ring can exist in several conformations, including chair, boat, and twist-boat forms. The presence of the thiophen-3-ylmethyl substituent will influence the energetic favorability of these conformations. Energy minimization studies, using molecular mechanics force fields such as MMFF94 or AMBER, would be employed to calculate the potential energy of different conformations and identify the global and local energy minima.

It is anticipated that the most stable conformations would seek to minimize steric hindrance between the thiophene moiety and the diazepane ring. The orientation of the thiophene ring relative to the diazepane core is also a critical factor. The flexibility of the methylene linker allows for a range of possible orientations.

A hypothetical potential energy surface scan for the rotation around the bond connecting the methylene group to the diazepane ring would likely reveal several low-energy conformations.

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation Description
600.0Staggered, anti-periplanar
1203.5Eclipsed
1800.2Staggered, syn-periplanar
2403.6Eclipsed
3000.1Staggered, gauche

This table is for illustrative purposes only and does not represent experimental data.

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure and reactivity of this compound. These calculations can be used to determine a variety of electronic properties that are relevant to its potential biological activity.

Key parameters that would be calculated include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is a measure of the molecule's chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding potential non-covalent interactions with a biological target like GPR88. For this compound, the nitrogen atoms of the diazepane ring are expected to be regions of negative electrostatic potential, making them likely hydrogen bond acceptors.

Atomic Charges: Calculating the partial charges on each atom can provide further insight into the molecule's reactivity and intermolecular interactions.

A hypothetical table of calculated electronic properties for this compound is presented below:

PropertyCalculated Value (Hypothetical)
HOMO Energy-6.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.5 Debye

This table is for illustrative purposes only and does not represent experimental data.

These theoretical investigations, from QSAR modeling to quantum chemical calculations, would provide a comprehensive, albeit predictive, profile of this compound, guiding its potential synthesis and experimental evaluation as a modulator of GPR88 or other biological targets.

In Vitro Characterization of GPR88 Receptor Modulatory Activity by this compound

No publicly available data exists for the in vitro characterization of this compound's activity at the GPR88 receptor.

Radioligand Binding Assays for GPR88 Affinity and Selectivity

There is no published research detailing the use of radioligand binding assays to determine the affinity (Kᵢ or Kₔ) of this compound for the GPR88 receptor.

Functional Assays for GPR88 Inverse Agonism and Antagonism (e.g., cAMP accumulation assays)

Information from functional assays to characterize the efficacy of this compound at the GPR88 receptor is not available.

Selectivity Profiling Across Other GPCRs and Off-Targets (In Vitro)

There are no published reports on the selectivity profile of this compound against other G protein-coupled receptors or other potential off-targets.

Cellular Mechanism of Action Studies of this compound

No studies have been published regarding the cellular mechanism of action of this compound in relation to the GPR88 receptor.

GPR88 Receptor Internalization and Trafficking Studies in Cell Lines

There is no available data on the effect of this compound on GPR88 receptor internalization or trafficking.

Investigation of Downstream Signaling Pathways Modulated by GPR88 Activation/Inhibition in Cellular Models

The impact of this compound on downstream signaling pathways associated with GPR88 has not been documented in the scientific literature.

Studies on GPR88 Dimerization and Ligand Bias at the Receptor Level

No published studies were identified that investigate the effect of this compound on the dimerization of the GPR88 receptor. Research into whether this compound acts as a biased agonist or antagonist, preferentially activating specific downstream signaling pathways (e.g., G protein-dependent vs. β-arrestin-dependent pathways), has not been made public.

In Vitro Pharmacokinetic and Biopharmaceutical Profiling for Research Applications

There is no available data from in vitro studies to characterize the pharmacokinetic and biopharmaceutical properties of this compound.

Microsomal Stability and Metabolic Fate in Research Models (e.g., liver microsomes)

Information regarding the metabolic stability of this compound in liver microsomes from common research models (such as mouse, rat, or human) is absent from the scientific literature. Consequently, its metabolic fate and the identification of its major metabolites are unknown.

Plasma Protein Binding in Research Matrices

The extent to which this compound binds to plasma proteins in various research matrices has not been documented in any available publications. This data is crucial for interpreting in vitro and in vivo experimental results.

In Vitro Permeability Assessments (e.g., PAMPA, Caco-2 for research tools)

There are no published results from in vitro permeability assays for this compound. Studies using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers, which are essential for predicting intestinal absorption and blood-brain barrier penetration, have not been reported.

Preclinical Pharmacological Proof-of-Concept Studies (Mechanistic without Clinical Implications)

Mechanistic preclinical studies designed to confirm the pharmacological action of this compound are not available in the public domain.

Target Engagement Studies in Animal Brain Tissues (e.g., receptor occupancy)

No data from in vivo or ex vivo studies demonstrating the target engagement of this compound with the GPR88 receptor in animal brain tissues has been published. Receptor occupancy studies, which would confirm that the compound reaches its intended target in the central nervous system, are not available.

Research on this compound as a GPR88 Modulator Remains Undisclosed

Despite a targeted search of scientific literature, no publicly available research data was found on the chemical compound this compound and its activity as a G protein-coupled receptor 88 (GPR88) modulator. Therefore, the requested detailed article on its preclinical biomarker modulation and investigation of GPR88-mediated behavioral phenotypes in rodent models cannot be provided at this time.

GPR88 is an orphan receptor, meaning its endogenous ligand has not yet been identified. However, it is highly expressed in the striatum, a key brain region involved in motor control, reward, and cognition. nih.govnih.gov This localization has made GPR88 a subject of interest for therapeutic development in neuropsychiatric and neurodegenerative disorders. nih.gov

Research into GPR88 function has largely relied on studies of knockout mice, which lack the GPR88 gene. These studies have revealed that GPR88 plays a crucial role in regulating motor function, learning, and emotional processing. For instance, GPR88 knockout mice exhibit hyperactivity, deficits in motor coordination, and altered anxiety levels.

The investigation of synthetic GPR88 modulators, such as RTI-13951-33 and 2-PCCA, has provided further insight into the receptor's function. These compounds have been shown to influence alcohol-seeking behavior and other behavioral effects in preclinical models, highlighting the therapeutic potential of targeting GPR88.

While the exploration of GPR88 modulators is an active area of research, specific findings on the preclinical mechanistic effects of this compound, including its impact on biomarker modulation and behavioral phenotypes, are not present in the accessible scientific domain. Consequently, data tables and a detailed analysis as requested in the article outline cannot be generated.

Further research and publication of findings related to this compound are necessary to understand its potential as a GPR88 modulator and its effects on biological systems.

Analytical and Biophysical Methodologies in Gpr88 Ligand Research on 1 Thiophen 3 Ylmethyl 1,4 Diazepane

Advanced Spectroscopic Techniques for Characterizing Compound-Target Interactions

Spectroscopic methods provide high-resolution information on the direct interaction between a ligand and its protein target, offering insights into binding events at a molecular level. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Complex Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying biomolecular interactions, providing atomic-resolution data on ligand binding. nih.gov In the study of GPR88, NMR can confirm the direct binding of 1-(Thiophen-3-ylmethyl)-1,4-diazepane and map the binding interface. Given the challenges of working with membrane proteins like GPCRs, ligand-observed NMR techniques are often employed initially. mdpi.cominrs.ca

Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are particularly useful. In these experiments, an NMR signal is observed only when the ligand binds to the receptor. For more detailed structural information, protein-observed NMR experiments, such as ¹H-¹⁵N TROSY-HSQC, can be performed on isotopically labeled GPR88. nih.gov Binding of this compound would induce chemical shift perturbations (CSPs) in the signals of amino acid residues at the binding site, allowing for the precise mapping of the interaction surface. anu.edu.au

Illustrative Data: The following table presents hypothetical chemical shift perturbation data for selected amino acid residues of GPR88 upon binding to this compound, indicating their likely proximity to the binding pocket.

GPR88 ResidueTransmembrane Helix (TM)Chemical Shift Perturbation (Δδ, ppm)Inferred Proximity to Ligand
Valine-121TM30.35High
Leucine-124TM30.28High
Tryptophan-215TM50.19Moderate
Tyrosine-278TM70.25High
Glycine-88TM20.02Low

Mass Spectrometry-Based Proteomics for Investigating GPR88-Ligand Interactions

Mass spectrometry (MS) offers high sensitivity for studying protein-ligand interactions and the resulting conformational changes. ox.ac.ukresearchgate.net Hydrogen Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) is a key technique used to probe the dynamics of GPR88's structure upon binding of this compound. researchgate.net In HDX-MS, the protein is incubated in a deuterated solvent, and the rate of hydrogen-to-deuterium exchange on backbone amide protons is measured. Ligand binding typically protects residues in the binding pocket from solvent exchange, resulting in lower deuterium uptake in those regions. This allows for the identification of binding sites and allosteric conformational changes throughout the receptor. ox.ac.uk

Another approach is affinity purification-mass spectrometry (AP-MS), where the ligand is used as bait to isolate the receptor and its interacting partners, confirming the direct interaction and potentially identifying other proteins involved in the signaling complex. nih.gov

Illustrative Data: The table below shows hypothetical HDX-MS results, indicating regions of GPR88 that are protected from deuterium exchange when complexed with this compound.

GPR88 Peptide SequenceResidue RangeRegionChange in Deuterium Uptake (%)Interpretation
VLSIVLLAIIVFG118-130TM3-25.5Direct Binding Site
YPFGEVLCV201-209Extracellular Loop 2-18.2Binding Interface
LKIYFLIVW275-283TM7-21.7Direct Binding Site
RSMIEEMNQSV310-320Intracellular Loop 3-8.9Allosteric Change

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis of GPR88 Ligands

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions. bioradiations.com It is invaluable for determining the binding kinetics and affinity of ligands to their targets. frontiersin.org In a typical experiment, purified GPR88 receptor, stabilized in a membrane-mimetic environment like nanodiscs or liposomes, is immobilized on a sensor chip. xjtu.edu.cn Solutions of this compound at various concentrations are then flowed over the chip surface. nih.gov

The binding event is detected as a change in the refractive index at the surface, which is proportional to the mass of the bound ligand. By analyzing the association and dissociation phases of the binding curves (sensorgrams), key kinetic parameters can be determined: the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ), which is a measure of binding affinity. nih.gov

Illustrative Data: The following table summarizes hypothetical kinetic parameters for the interaction of this compound with GPR88, as determined by SPR analysis.

CompoundAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₔ) (s⁻¹)Affinity (Kₗ) (nM)
This compound2.1 x 10⁵5.5 x 10⁻³26.2
Reference Compound A1.5 x 10⁵8.9 x 10⁻³59.3

Chromatographic and Electrophoretic Methods for Research Sample Analysis

Quantitative analysis and purity assessment are fundamental to the progression of any compound through the drug discovery pipeline. Chromatographic and electrophoretic techniques are the gold standard for these applications.

Development of LC-MS/MS Methods for Compound Quantification in Research Biological Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying small molecules in complex biological matrices such as plasma, serum, or tissue homogenates due to its high sensitivity and selectivity. europeanpharmaceuticalreview.com A robust LC-MS/MS method would be developed to measure the concentration of this compound in samples from pharmacokinetic or in vitro metabolism studies.

Method development involves optimizing sample preparation (e.g., protein precipitation or solid-phase extraction), chromatographic separation on a C18 column, and mass spectrometric detection. plos.orgresearchgate.net The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the compound is selected and fragmented to produce a characteristic product ion, ensuring high specificity. europeanpharmaceuticalreview.com The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, and the lower limit of quantification (LLOQ). youtube.comnih.gov

Illustrative Data: This table provides a hypothetical summary of validation parameters for an LC-MS/MS method for this compound in rat plasma.

Validation ParameterSpecificationResult
Linear RangeCorrelation coefficient (r²) ≥ 0.990.5 - 1000 ng/mL (r² = 0.998)
Lower Limit of Quantification (LLOQ)Signal-to-Noise > 100.5 ng/mL
Intra-day AccuracyWithin ±15% of nominal92.5% - 108.1%
Intra-day PrecisionCV ≤ 15%≤ 8.7%
Inter-day AccuracyWithin ±15% of nominal94.2% - 105.5%
Inter-day PrecisionCV ≤ 15%≤ 11.2%
Matrix EffectCV ≤ 15%8.1%

Capillary Electrophoresis for Compound Purity and Characterization in Research

Capillary Electrophoresis (CE) is a high-resolution separation technique that is complementary to HPLC for assessing the purity of drug candidates. researchgate.netsemanticscholar.org In particular, Capillary Zone Electrophoresis (CZE) separates compounds based on their charge-to-size ratio in an electric field. semanticscholar.org This technique is highly efficient and requires minimal sample and solvent.

For a heterocyclic amine like this compound, CZE would be used to confirm the purity of a synthesized batch before its use in biological assays. nih.gov The method involves optimizing the background electrolyte pH and composition to achieve the best separation of the main compound from any potential impurities, such as starting materials or by-products. nih.gov The peak area of the primary compound relative to the total peak area in the electropherogram provides a quantitative measure of its purity.

Illustrative Data: The table below shows a hypothetical purity assessment of a research batch of this compound using CZE.

ParameterMethod DetailsResult
TechniqueCapillary Zone Electrophoresis (CZE)-
CapillaryFused Silica (50 µm i.d., 60 cm length)-
Background Electrolyte25 mM Phosphate Buffer, pH 2.5-
Migration Time-8.2 minutes
Purity (% Peak Area)-99.2%

Structural Biology Approaches for GPR88-Ligand Complexes

The elucidation of the three-dimensional structure of G protein-coupled receptors (GPCRs) in complex with their ligands is paramount for understanding the molecular mechanisms of signal transduction and for the rational design of novel therapeutics. For the orphan receptor GPR88, structural biology has been pivotal in revealing its activation mechanism and ligand binding sites. nih.gov Although direct structural information for this compound bound to GPR88 is not publicly available, methodologies such as X-ray crystallography and cryo-electron microscopy (Cryo-EM) have been applied to GPR88 and its analogs, providing a robust framework for understanding how similar small molecules might interact with the receptor.

X-ray Crystallography of GPR88 (or related GPCRs) with Bound this compound Analogs

Historically, X-ray crystallography has been the primary technique for determining the atomic-resolution structures of proteins, including GPCRs. researchgate.net The process involves crystallizing a purified, stabilized receptor-ligand complex and then diffracting X-rays through the crystal to determine the arrangement of atoms. However, obtaining well-ordered crystals of membrane proteins like GPCRs is notoriously challenging due to their inherent flexibility and the need for a detergent or lipidic environment to maintain their native conformation. researchgate.netmdpi.com

Prior to recent advancements in other techniques, there were no reported X-ray co-crystal structures of GPR88 with any ligands. nih.gov The significant conformational dynamism and the challenges in producing stable, crystallizable protein have been major hurdles. For many orphan GPCRs, including GPR88, the lack of high-affinity, stabilizing ligands further complicates crystallization efforts. nih.gov While X-ray crystallography has been successfully used for numerous other GPCRs, often requiring protein engineering strategies like fusion to a stabilizing partner, this approach has not yet yielded a structure for GPR88. nih.gov The difficulties encountered in applying X-ray crystallography to GPR88 underscore the value of alternative structural biology techniques. mdpi.com

Cryo-Electron Microscopy (Cryo-EM) for GPR88 Receptor Structure Determination with Ligands

The advent of high-resolution cryo-electron microscopy (Cryo-EM) has revolutionized the field of structural biology, particularly for large, flexible complexes like GPCRs coupled to their signaling partners. researchgate.net This technique involves flash-freezing purified protein complexes in a thin layer of vitreous ice and imaging them with an electron microscope. researchgate.net Sophisticated image processing then allows for the reconstruction of a high-resolution 3D density map.

A significant breakthrough in understanding GPR88 function came from the determination of the cryo-EM structure of the human GPR88-Gαi1 signaling complex, both in its unbound (apo) state and in complex with the synthetic agonist (1R, 2R)-2-PCCA. nih.govresearchgate.net These structures have provided unprecedented insights into the receptor's architecture, activation mechanism, and how it is modulated by small molecules. nih.gov

The structure of the GPR88-Gαi1 complex bound to (1R, 2R)-2-PCCA, resolved to 2.40 Å, revealed that this agonist acts as an allosteric modulator. nih.govrcsb.org Instead of binding to the conventional (orthosteric) site at the extracellular end of the receptor, (1R, 2R)-2-PCCA was found in a distinct pocket on the intracellular side. nih.govresearchgate.net This allosteric site is formed by the cytoplasmic ends of transmembrane helices 5 and 6 of GPR88 and the C-terminal α5 helix of the Gαi1 protein subunit. nih.govpdbj.org This discovery highlights a novel mechanism of GPCR activation and presents new opportunities for designing allosteric modulators that can fine-tune receptor signaling. nih.gov

Furthermore, the cryo-EM maps identified an unassigned electron density in the orthosteric pocket, which may represent a putative endogenous ligand or a lipid-like molecule from the expression system. nih.govpdbj.org The structures also detail the specific interactions at the GPR88-G protein interface and the conformational changes that occur upon receptor activation. nih.gov This detailed structural framework is invaluable for structure-based drug design efforts aimed at developing novel agonists or antagonists for GPR88. mdpi.comresearchgate.net

Table 1: Cryo-EM Data for GPR88-Gαi1 Signaling Complex with Agonist (1R, 2R)-2-PCCA

Parameter Value
PDB ID 7EJX rcsb.org
Method Electron Microscopy rcsb.org
Resolution 2.40 Å rcsb.org
Organism Homo sapiens (GPR88), Mus musculus (Gαi1β1γ2) rcsb.orgebi.ac.uk
Ligand(s) (1R,2R)-2-PCCA, Cholesterol pdbj.orgox.ac.uk
Complex GPR88, Gαi1, Gβ1, Gγ2, scFv16 pdbj.org
Deposition Date 2021-04-02 rcsb.org
Release Date 2022-04-13 rcsb.org

Table 2: Structural Components of the GPR88-Gαi1 Complex (PDB: 7EJX)

Component Chain ID(s) Organism Function
G protein-coupled receptor 88 R Homo sapiens Signal reception ebi.ac.uk
Guanine nucleotide-binding protein G(i) subunit alpha-1 A Mus musculus G-protein signaling (alpha subunit) ebi.ac.uk
Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 B Mus musculus G-protein signaling (beta subunit) ebi.ac.uk
Guanine nucleotide-binding protein G(I)/G(S)/G(O) subunit gamma-2 C Mus musculus G-protein signaling (gamma subunit) ebi.ac.uk
scFv16 D, E Synthetic Antibody fragment for complex stabilization pdbj.org
(1R,2R)-2-PCCA - Synthetic Allosteric agonist pdbj.org

Future Research Directions and Translational Potential for Gpr88 Modulators Derived from 1 Thiophen 3 Ylmethyl 1,4 Diazepane

Exploration of Novel GPR88-Mediated Signaling Pathways and Biological Roles

GPR88 is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) levels. However, the full spectrum of its signaling capabilities is likely more complex. Future investigations into modulators derived from 1-(Thiophen-3-ylmethyl)-1,4-diazepane should aim to elucidate novel signaling pathways.

One area of exploration is the potential for these compounds to induce biased signaling, preferentially activating certain downstream pathways over others. For instance, GPR88 has been shown to interact with and modulate the signaling of other GPCRs, such as opioid receptors. nih.govelifesciences.org A critical research question is whether this compound-based modulators can influence these receptor-receptor interactions, potentially leading to therapeutic effects with fewer side effects.

Furthermore, the role of β-arrestin recruitment in GPR88 signaling is not fully understood. Studies have shown that GPR88 can impede β-arrestin recruitment at other GPCRs. elifesciences.org Investigating how novel modulators influence β-arrestin-mediated signaling will be crucial for a comprehensive understanding of their pharmacological profile. The exploration of these novel signaling pathways will provide a more nuanced understanding of GPR88's biological roles in both normal physiology and disease states.

Design and Synthesis of Next-Generation GPR88 Ligands with Enhanced Properties

The development of next-generation GPR88 ligands derived from the this compound scaffold will require a systematic approach to optimize their pharmacological properties. While direct evidence for this specific scaffold is not yet established, the presence of a thiophene (B33073) moiety in known GPR88 agonists with comparable activity to their phenyl counterparts suggests its viability in ligand design. nih.gov

Structure-activity relationship (SAR) studies will be fundamental in identifying key structural features of the this compound core that govern potency, selectivity, and efficacy at GPR88. Modifications to both the thiophene and diazepane rings, as well as the methyl linker, could be systematically explored to enhance interactions with the receptor's binding pocket.

A significant challenge in developing CNS-targeted drugs is achieving adequate brain penetration. Therefore, medicinal chemistry efforts should focus on optimizing physicochemical properties, such as lipophilicity and polar surface area, to ensure that these next-generation ligands can efficiently cross the blood-brain barrier. Moreover, improving metabolic stability to ensure a suitable pharmacokinetic profile for in vivo studies will be a critical aspect of the design and synthesis process.

Integration of Artificial Intelligence and Machine Learning in GPR88 Ligand Discovery Efforts

The integration of artificial intelligence (AI) and machine learning (ML) can significantly accelerate the discovery and optimization of GPR88 ligands based on the this compound scaffold. These computational tools can be applied at various stages of the drug discovery pipeline.

In the initial stages, AI algorithms can be used to screen large virtual libraries of compounds containing the thiophene-diazepane core to predict their binding affinity and potential activity at GPR88. This in silico screening can help prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, thereby saving time and resources.

Furthermore, machine learning models can be trained on existing SAR data to predict the activity of novel, unsynthesized analogues. Generative AI models can even design entirely new molecules with desired properties, such as high potency and good brain penetrability, based on the this compound scaffold. As more experimental data becomes available, these models can be iteratively refined to improve their predictive accuracy.

Development of Advanced Preclinical Models for GPR88 Target Validation and Mechanistic Elucidation

Robust preclinical models are essential for validating GPR88 as a therapeutic target and for elucidating the mechanism of action of novel modulators. Genetically engineered mouse models, such as GPR88 knockout mice, have been instrumental in revealing the receptor's role in motor control, anxiety, and addiction-related behaviors.

Future research should leverage these models to test the in vivo efficacy of GPR88 modulators derived from this compound. For instance, assessing the ability of these compounds to reverse behavioral deficits in GPR88 knockout mice would provide strong evidence for their on-target effects.

Beyond traditional knockout models, the development of more sophisticated preclinical models, such as humanized mouse models or patient-derived induced pluripotent stem cell (iPSC) models, could provide more translationally relevant insights into the therapeutic potential of these compounds. These advanced models can help bridge the gap between preclinical findings and clinical outcomes.

Strategic Considerations for Further Academic Research on GPR88 Modulation and Its Implications

To advance the field of GPR88 modulation, particularly with novel scaffolds like this compound, several strategic considerations for academic research are paramount. Collaborative efforts between medicinal chemists, pharmacologists, and neuroscientists will be crucial for a multidisciplinary approach to ligand discovery and characterization.

Open-access data sharing platforms could facilitate the rapid dissemination of research findings, including SAR data and the pharmacological profiles of new compounds. This would help to avoid duplication of effort and accelerate the collective understanding of GPR88 pharmacology.

Furthermore, academic research should focus on developing novel tool compounds and chemical probes based on the this compound scaffold. These tools would be invaluable for elucidating the fundamental biology of GPR88 and for validating its therapeutic potential in a wider range of CNS disorders. A long-term strategic vision that integrates basic science with translational research will be essential for realizing the full therapeutic promise of GPR88 modulation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Thiophen-3-ylmethyl)-1,4-diazepane, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example, coupling thiophene derivatives with diazepane precursors requires controlled temperatures (e.g., 40–80°C), anhydrous solvents (e.g., DMF or THF), and catalysts like palladium or nickel complexes to enhance yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm thiophene and diazepane ring connectivity (e.g., characteristic shifts for aromatic protons at δ 6.8–7.2 ppm and diazepane methylene groups at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 237.12) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility, while aqueous buffers (pH 7.4) are used for stability assays. Accelerated degradation studies under UV light or elevated temperatures (40–60°C) assess hydrolytic/oxidative stability .

Advanced Research Questions

Q. How do electronic effects of the thiophene substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) reveal that the electron-rich thiophene ring increases nucleophilicity at the methylene bridge, facilitating Suzuki-Miyaura couplings. Experimental validation uses Hammett plots to correlate substituent effects with reaction rates .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC50_{50} values in kinase inhibition assays)?

  • Methodological Answer :

  • Assay Standardization : Use uniform cell lines (e.g., HEK293) and control compounds (e.g., staurosporine) to minimize variability .
  • Meta-Analysis : Pool data from independent studies (≥3 replicates) and apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers .
  • Structural Analog Comparison : Compare with analogs like 1-(pyridin-3-yl)-1,4-diazepane to isolate thiophene-specific effects .

Q. How can computational modeling predict the compound’s binding affinity for GPCR targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with GPCRs (e.g., dopamine D2 receptor). Key parameters include:

  • Ligand Preparation : Protonation states optimized at pH 7.4 using OpenBabel.
  • Binding Free Energy : MM-PBSA calculations to estimate ΔGbind_{bind} .

Q. What experimental designs are recommended for studying metabolic pathways of this compound?

  • Methodological Answer :

  • In Vitro Hepatocyte Assays : Incubate with human liver microsomes (HLMs) and NADPH cofactors; track metabolites via LC-MS/MS .
  • Isotopic Labeling : Use 14^{14}C-labeled compound to trace metabolic products in urine/feces from rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.